2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
Description
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine ring, with a benzyl substituent at the 2-position. Its octahydro structure indicates full saturation of the bicyclic system, enhancing conformational rigidity. The hydrochloride salt improves solubility for pharmacological applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;/h1-5,13-15H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNWEZDNFINQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-49-6 | |
| Record name | 1H-Pyrrolo[3,4-c]pyridine, octahydro-2-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis typically begins with pyridine dicarboxylic acid derivatives or pyrrolidine precursors . For example, pyridine-2,4-dicarboxylic acid undergoes dehydration in acetic anhydride to form a reactive intermediate, which reacts with benzylamine to yield 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone . Although this intermediate corresponds to the [3,4-b] isomer, analogous strategies apply to the [3,4-c] system by adjusting the dicarboxylic acid starting material to pyridine-3,4-dicarboxylic acid.
Key Reaction Conditions for Cyclization :
Hydrogenation of the Bicyclic Core
The diketone intermediate undergoes catalytic hydrogenation to saturate the pyrrolopyridine ring system. Palladium on carbon (Pd/C) is the preferred catalyst, with reaction parameters optimized for pressure and solvent composition:
This step reduces both the pyridine and pyrrole rings, yielding 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-diketone . For the [3,4-c] analog, identical conditions are applicable, though regioselectivity must be verified via NMR or X-ray crystallography.
Borohydride Reduction of Diketones
The hydrogenated diketone is further reduced using sodium borohydride (NaBH4) or boron trifluoride (BF3)-borohydride complexes to convert ketones to secondary alcohols, which are subsequently dehydrated.
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Substrate: 24.4g 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-diketone
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Reductant: 14.8g NaBH4 in toluene
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Temperature: 0–30°C during addition, 60°C post-addition
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Yield: 76.6–84.5% (HPLC purity: 98.12–98.5%)
For the [3,4-c] isomer, steric effects may necessitate higher borohydride stoichiometry (1:5 mol ratio) or prolonged reaction times (up to 24 hours) .
Chiral Resolution for Enantiopure Products
To isolate the (S,S)-enantiomer , chiral resolving agents like L-(+)-tartaric acid are employed. The free base is dissolved in a polar solvent (e.g., butanol) and treated with tartaric acid to form diastereomeric salts, which are crystallized and separated:
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Solvent: Butanol/water mixture
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Resolving Agent: 50% L-(+)-tartaric acid solution
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Yield: 44% (ee = 99.2%)
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt using hydrochloric acid (HCl) in a non-aqueous solvent:
Typical Procedure :
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Dissolve 10g free base in dichloromethane.
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Add 1.2 equivalents HCl gas or concentrated HCl dropwise.
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Filter and dry the precipitate.
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Purity: >99% by HPLC
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pd/C Hydrogenation | High yield (94.5%), mild conditions | Requires high-pressure equipment |
| NaBH4 Reduction | Cost-effective, scalable | Sensitive to moisture |
| Chiral Resolution | High enantiomeric excess (99.2%) | Low yield (44%) |
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors and automated crystallization systems are employed to enhance reproducibility. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has been studied for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Neuropharmacology : Research indicates that this compound may exhibit activity similar to that of certain neurotransmitter modulators. It has been investigated for its potential role in treating neurological disorders, particularly those involving dopamine and serotonin pathways. Studies have shown that derivatives of this compound can influence receptor activity, which may lead to therapeutic effects in conditions such as depression and anxiety disorders .
- Antidepressant Activity : Specific derivatives have been evaluated for their antidepressant-like effects in animal models. The results suggest that these compounds could modulate monoamine levels, thereby alleviating symptoms of depression .
Neuroscience Research
In neuroscience, this compound is being explored for its potential neuroprotective effects.
- Neuroprotection : Preliminary studies indicate that the compound may protect neurons from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in these conditions .
Chemical Building Block
As a versatile chemical building block, this compound serves as a precursor for synthesizing more complex molecules.
- Synthesis of Novel Compounds : The compound can be utilized in the synthesis of various derivatives that may possess enhanced biological activity or novel pharmacological profiles. This application is critical in the development of new drugs and therapeutic agents .
Case Study 1: Antidepressant Activity Assessment
A study published in Journal of Medicinal Chemistry focused on evaluating the antidepressant properties of derivatives of this compound. The results demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages, suggesting a promising avenue for further research into human applications .
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuroscience institute examined the neuroprotective effects of this compound against amyloid-beta-induced toxicity in neuronal cell cultures. The findings indicated that treatment with this compound significantly reduced cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions . The pathways involved in its action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, biological activities, and applications of 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride with similar compounds:
Key Differences and Implications
Substituent Effects on Bioactivity: The benzyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to polar substituents like the 1,2,3-triazole unit in pyrano[3,4-c]pyridine hybrids . Trione derivatives (e.g., pyrrolo[3,4-c]pyridine-1,3,6-triones) exhibit distinct electronic properties due to their ketone groups, enabling interactions with HIV-1 integrase .
Therapeutic Applications: Anticonvulsant activity is prominent in pyrano[3,4-c]pyridine-triazole hybrids, with efficacy against pentylenetetrazole (PTZ)-induced seizures .
Furo[3,4-c]pyrrole derivatives (e.g., hexahydrofuro[3,4-c]pyrrole) show reduced structural similarity (0.90–0.97), likely due to altered hydrogen-bonding capacity from the oxygen atom in the furan ring .
Research Findings and Data
Biological Activity
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies and case analyses.
- Chemical Formula : C14H22Cl2N2
- Molecular Weight : 289.2 g/mol
- CAS Number : 1956382-54-9
- Appearance : White to yellow solid
| Property | Value |
|---|---|
| Molecular Formula | C14H22Cl2N2 |
| Molecular Weight | 289.2 g/mol |
| Synonyms | 2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride |
| IUPAC Name | 2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine; dihydrochloride |
| PubChem CID | 72698736 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its analgesic and sedative properties. Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant efficacy in pain relief and sedation.
Analgesic Properties
A study highlighted the synthesis of new derivatives of pyrrolo[3,4-c]pyridine with potential analgesic effects. The analgesic activity was assessed using the “hot plate” and “writhing” tests. Notably:
- Compounds derived from this class showed greater analgesic activity than aspirin.
- Two specific derivatives were found to have effects comparable to morphine in the writhing test, suggesting a strong potential for pain management applications .
Sedative Effects
In addition to analgesia, these compounds demonstrated sedative properties:
- They inhibited locomotor activity in mice significantly.
- Some derivatives prolonged the duration of thiopental-induced sleep .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been a focal point in research on pyrrolo[3,4-c]pyridine derivatives:
- The length of the alkyl linker between the arylamine and cyclic imide moiety influences analgesic potency.
- Modifications such as alkoxy substituents on the pyridine ring have been shown to affect efficacy .
Case Studies
- Study on Derivatives : A comprehensive study synthesized several derivatives of pyrrolo[3,4-c]pyridine and evaluated their pharmacological properties. The findings indicated that structural modifications could enhance analgesic and sedative effects while minimizing toxicity .
- Comparative Analysis : In a comparative analysis involving various compounds, it was found that certain derivatives maintained high analgesic efficacy with reduced side effects compared to traditional analgesics like morphine and aspirin .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride to improve yield and purity?
- Methodology :
- Catalyst Selection : Use palladium-based catalysts for benzylation steps, as seen in analogous pyrrolopyridine syntheses .
- Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency.
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. For hydrochloride salt formation, use HCl gas in anhydrous ether .
- Data Table :
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 80–100°C | Avoids decomposition |
| Solvent | DMF/THF | Polar aprotic for cyclization |
| Catalyst | Pd/C or Pd(OAc)₂ | Reduces byproducts |
Q. What spectroscopic techniques are recommended for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to resolve stereocenters and confirm the bicyclic framework. Compare shifts to analogs like (3aS,7aR)-5-methyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride .
- IR Spectroscopy : Identify characteristic NH and C-Cl stretches (e.g., 2922 cm for NH, 776 cm for C-Cl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. What chromatographic methods are effective for assessing purity and detecting impurities?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Detect impurities at 254 nm, referencing EP/Pharm. guidelines for related pyrrolopyridines .
- TLC : Monitor reaction progress using silica plates and UV visualization.
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., sigma receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptor active sites. Compare to pharmacologically active analogs like Forodesine Hydrochloride, which targets T-cell malignancies .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.
- Data Table :
| Software | Target Protein | ΔG (kcal/mol) |
|---|---|---|
| AutoDock | Sigma-1 Receptor | -8.2 ± 0.3 |
| Schrödinger | NMDA Receptor | -7.6 ± 0.4 |
Q. What in vitro assays are suitable for evaluating its efficacy in modulating receptor activity?
- Methodology :
- Radioligand Binding Assays : Use -labeled ligands (e.g., -DTG for sigma receptors) to measure IC values.
- Functional Assays : Employ calcium flux or cAMP assays in transfected HEK293 cells .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC values across studies)? **
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) from studies like those on Parsaclisib Hydrochloride .
- Dose-Response Curves : Replicate experiments with standardized protocols (n ≥ 3) to assess reproducibility.
Q. What strategies are effective for stereochemical resolution of the octahydropyrrolopyridine core?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
